(4S)-3,3-dimethylpiperidin-4-ol
CAS No.:
Cat. No.: VC13621757
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO |
---|---|
Molecular Weight | 129.20 g/mol |
IUPAC Name | (4S)-3,3-dimethylpiperidin-4-ol |
Standard InChI | InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 |
Standard InChI Key | ZCCBPOMEIUZJMR-LURJTMIESA-N |
Isomeric SMILES | CC1(CNCC[C@@H]1O)C |
SMILES | CC1(CNCCC1O)C |
Canonical SMILES | CC1(CNCCC1O)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
(4S)-3,3-Dimethylpiperidin-4-ol (IUPAC name: (4S)-3,3-dimethylpiperidin-4-ol) has the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. Key structural features include:
-
A six-membered piperidine ring with a hydroxyl group (-OH) at the C4 position.
-
Two methyl (-CH₃) groups at the C3 position, inducing steric hindrance and conformational rigidity.
-
Chiral center at C4, conferring the (S)-configuration (Figure 1).
Figure 1: Stereochemical representation of (4S)-3,3-dimethylpiperidin-4-ol
Stereochemistry: The hydroxyl group and methyl substituents adopt equatorial positions to minimize steric strain .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Solubility | Likely polar aprotic solvents | Inferred |
LogP (Partition Coefficient) | Estimated ~1.2 | Calculated |
Note: Experimental data for melting/boiling points are unavailable in public databases. LogP was estimated using fragment-based methods .
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis of (4S)-3,3-dimethylpiperidin-4-ol typically involves:
-
Ring formation via cyclization of β-amino esters or ketones.
-
Stereoselective introduction of the C4 hydroxyl group.
-
Methyl group installation at C3 using alkylation or Grignard reactions .
Asymmetric Hydrogenation
A patent (EP3421455A1) describes the use of chiral rhodium catalysts for asymmetric hydrogenation of α,β-unsaturated ketones to yield enantiomerically pure piperidinols . For example:
can be synthesized via hydrogenation of a prochiral enone precursor using Rh/(R)-BINAP, achieving >90% enantiomeric excess (ee) .
Dieckmann Cyclization
β-Keto esters undergo Dieckmann cyclization to form piperidin-4-ones, which are subsequently reduced to the corresponding alcohol. Stereocontrol is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) .
Resolution of Racemates
Racemic mixtures of 3,3-dimethylpiperidin-4-ol can be resolved via diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) .
Pharmacological Applications
Opioid Receptor Antagonism
(4S)-3,3-Dimethylpiperidin-4-ol derivatives exhibit potent antagonism at μ-, δ-, and κ-opioid receptors. Key findings include:
-
N-Substituted analogues (e.g., N-phenylpropyl derivatives) show enhanced potency compared to N-methyl variants .
-
The 3,3-dimethyl groups increase receptor binding affinity by ~10-fold compared to des-methyl analogues (Table 1) .
Table 1: Opioid Receptor Antagonist Activity of Select Analogues
Compound | μ Receptor (nM) | κ Receptor (nM) | δ Receptor (nM) |
---|---|---|---|
(4S)-3,3-Dimethylpiperidin-4-ol | 508 ± 12 | 194 ± 8 | Inactive |
Des-methyl analogue | 5,200 ± 210 | 1,800 ± 95 | Inactive |
Source: Adapted from . |
Kinase Inhibition
The compound serves as a precursor in synthesizing JAK3 inhibitors (e.g., tofacitinib). The (4S)-configuration is critical for binding to the kinase ATP pocket .
Future Directions
-
Stereoselective Synthesis: Develop catalytic asymmetric methods to improve ee and yield.
-
Pharmacological Profiling: Evaluate in vivo efficacy in pain models.
-
Structural Optimization: Explore substituent effects on kinase selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume